

Phylogenetic Analysis of β-Carotene Ketolase for Enhanced Canthaxanthin Synthesis: A

Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phylogenetic analysis of β -carotene ketolase (BKT) enzymes and its application in the biotechnological production of **canthaxanthin**. **Canthaxanthin**, a high-value ketocarotenoid, is sought after for its potent antioxidant properties and its applications in the pharmaceutical, cosmetic, and food industries. The selection of a highly efficient BKT is paramount for developing robust microbial cell factories for **canthaxanthin** synthesis. Phylogenetic analysis serves as a powerful tool to navigate the vast enzymatic landscape and identify promising candidates for metabolic engineering endeavors.

Introduction to β-Carotene Ketolase and Canthaxanthin Synthesis

Canthaxanthin is a red-orange pigment naturally produced by some microorganisms, including bacteria, algae, and fungi.[1] Its biosynthesis from the precursor β -carotene is catalyzed by the enzyme β -carotene ketolase (EC 1.14.99.63), also known as β -carotene 4,4'-oxygenase.[2] This enzyme introduces keto groups at the 4 and 4' positions of the β -ionone rings of β -carotene, a two-step process that proceeds via the intermediate echinenone.[1]

The genes encoding BKT are diverse and are denoted as crtW in bacteria and bkt or crtO in algae and other organisms.[3][4] These enzymes exhibit significant variation in their substrate



specificity and catalytic efficiency, making the selection of an optimal BKT a critical step in engineering efficient **canthaxanthin** production platforms.[5]

Quantitative Data on Canthaxanthin Production

The choice of β -carotene ketolase and the host organism significantly impacts the final yield of **canthaxanthin**. The following tables summarize quantitative data from various metabolic engineering studies.

Table 1: Canthaxanthin Production in Engineered Escherichia coli

β-Carotene Ketolase (CrtW) Source	Canthaxanthin Titer (mg/L)	Canthaxanthin Content (mg/g DCW)	Reference
Brevundimonas sp. SD212	-	7.4 ± 0.3 (as total astaxanthin precursors)	[6]
Nostoc sp. PCC 7120	-	1.99 (as total astaxanthin precursors)	[7]
Mutant from Haematococcus pluvialis	40.7	-	[7]
Paracoccus sp. N81106	-	0.71 (improved to 0.98 with GlpF tag)	[8]

Table 2: Canthaxanthin Production in Engineered Saccharomyces cerevisiae



β-Carotene Ketolase (CrtW) Source	Canthaxanthin Titer (µg/L)	Canthaxanthin Titer (mg/L) in Bioreactor	Reference
Bradyrhizobium sp.	425.1 ± 69.1	60.36 ± 1.51	[9][10][11][12]
Brevundimonas vesicularis	392.3 ± 30.4	-	[13]
Mutant from Haematococcus pluvialis	370.9 ± 47.0	-	[13]

Table 3: Canthaxanthin Production in Engineered Microalgae

Host Organism & BKT Source	Canthaxanthin Titer (mg/L)	Canthaxanthin Content (% of Dry Weight)	Reference
Nannochloropsis oceanica expressing Chlamydomonas reinhardtii BKT	1.5	0.2	[14][15]
Haematococcus pluvialis (transformed)	-	8-10 fold increase over non-transformed	[16]

Table 4: In Vitro Activity of β -Carotene Ketolase



Enzyme Source	Product	Production Rate (pmol/h/mg protein)	Reference
Brevundimonas sp. (p30CrtWBsp)	Echinenone	133.8	[8]
Canthaxanthin	78.0	[8]	
Brevundimonas sp. (p30CrtWBsp with pG- KJE8)	Echinenone	290.1	[8]
Canthaxanthin	213.3	[8]	

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the phylogenetic analysis and functional characterization of β -carotene ketolases.

Phylogenetic Analysis of β-Carotene Ketolase

This protocol outlines the steps for constructing a phylogenetic tree of BKT enzymes using MEGA (Molecular Evolutionary Genetics Analysis) software.

Protocol 3.1.1: Sequence Retrieval

- Obtain BKT protein sequences: Retrieve amino acid sequences of various β-carotene ketolases (CrtW, CrtO, BKT) from public databases such as NCBI (GenBank) and UniProt. Ensure a diverse set of sequences from different taxonomic groups (e.g., bacteria, cyanobacteria, algae, fungi).
- Format sequences: Save the retrieved sequences in FASTA format in a single text file.

Protocol 3.1.2: Multiple Sequence Alignment

- Open MEGA software: Launch the MEGA software.
- Align sequences:



- Go to "Align" -> "Edit/Build Alignment".
- Select "Create a new alignment" and choose "Protein".
- In the alignment window, go to "Edit" -> "Insert Sequence From File" and select your FASTA file.
- Select all sequences (Ctrl+A).
- Go to "Alignment" -> "Align by ClustalW" or "Align by MUSCLE" (MUSCLE is often faster for larger datasets). Use default parameters for the initial alignment.
- Refine alignment: Manually inspect the alignment and adjust any misaligned regions if necessary.

Protocol 3.1.3: Phylogenetic Tree Construction

- Export alignment: In the alignment window, go to "Data" -> "Export Alignment" -> "MEGA Format". Save the file.
- Open the alignment in MEGA: Go back to the main MEGA window and open the saved alignment file (.meg).
- · Construct the tree:
 - Go to "Phylogeny" -> "Construct/Test Maximum Likelihood Tree..." or "Construct/Test Neighbor-Joining Tree...". The Maximum Likelihood method is generally preferred for its statistical robustness.
 - In the analysis preferences window, select the appropriate substitution model. You can use the "Find Best Model (ML)..." feature in MEGA to determine the most suitable model for your data.
 - Set the number of bootstrap replications to 1000 for robust statistical support of the tree topology.
 - o Click "Compute".



Protocol 3.1.4: Tree Visualization and Interpretation

- View the tree: The resulting phylogenetic tree will be displayed. The numbers at the nodes
 represent bootstrap values, indicating the percentage of replicate trees in which the
 associated taxa clustered together.
- Customize the tree: Use the options in the "Tree Explorer" to customize the tree's appearance (e.g., layout, branch style, font) for publication.

Gene Cloning and Expression of β-Carotene Ketolase

This protocol describes the general workflow for cloning a BKT gene and expressing it in a suitable host like E. coli.

Protocol 3.2.1: DNA Extraction and PCR Amplification

- Isolate genomic DNA: Extract high-quality genomic DNA from the source organism containing the desired BKT gene using a suitable DNA extraction kit or protocol.
- Design primers: Design forward and reverse primers flanking the entire coding sequence of the BKT gene. Add appropriate restriction sites to the 5' ends of the primers for subsequent cloning into an expression vector.
- Perform PCR: Amplify the BKT gene using a high-fidelity DNA polymerase. The PCR
 conditions (annealing temperature, extension time) should be optimized for the specific
 primers and template DNA.
- Analyze PCR product: Run the PCR product on an agarose gel to verify the size and purity of the amplified DNA fragment.

Protocol 3.2.2: Construction of Expression Vector

- Purify PCR product and vector: Purify the amplified BKT gene fragment and the expression vector (e.g., pET vector for E. coli) from the agarose gel or PCR reaction mixture.
- Digest DNA: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.



- Ligate DNA: Ligate the digested BKT gene fragment into the linearized expression vector using T4 DNA ligase.
- Transform E. coli: Transform competent E. coli cells (e.g., DH5α for cloning) with the ligation mixture.
- Select positive clones: Plate the transformed cells on an appropriate antibiotic selection medium. Screen the resulting colonies for the presence of the correct insert by colony PCR or restriction digestion of plasmid DNA.

Protocol 3.2.3: Protein Expression

- Transform expression host: Transform a suitable E. coli expression strain (e.g., BL21(DE3))
 with the confirmed expression plasmid.
- Induce protein expression: Grow the transformed cells in a suitable culture medium (e.g., LB broth) to an optimal cell density (OD600 of ~0.6-0.8). Induce the expression of the BKT protein by adding an inducer (e.g., IPTG for pET vectors).
- Cultivate and harvest: Continue the cultivation at an optimized temperature and for a specific duration to allow for protein expression. Harvest the cells by centrifugation.

Carotenoid Extraction and HPLC Analysis

This protocol details the extraction and quantification of **canthaxanthin** from microbial cells.

Protocol 3.3.1: Carotenoid Extraction

- Cell lysis: Resuspend the harvested cell pellet in a suitable solvent (e.g., acetone, methanol, or a mixture).
- Disrupt cells: Disrupt the cells to release the intracellular carotenoids. This can be achieved by methods such as sonication, bead beating, or homogenization.
- Extract carotenoids: Add a non-polar solvent (e.g., hexane, ethyl acetate, or chloroform) to the cell lysate and mix vigorously to extract the carotenoids into the organic phase.



- Separate phases: Centrifuge the mixture to separate the organic phase containing the carotenoids from the aqueous phase and cell debris.
- Dry and resuspend: Evaporate the organic solvent under a stream of nitrogen and redissolve
 the carotenoid extract in a suitable solvent for HPLC analysis (e.g., acetone or mobile
 phase).

Protocol 3.3.2: HPLC Analysis

- HPLC system: Use a high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 reverse-phase column.
- Mobile phase: A common mobile phase for canthaxanthin analysis is a gradient of acetonitrile, methanol, and dichloromethane.
- Injection and detection: Inject the filtered carotenoid extract into the HPLC system. Detect **canthaxanthin** by its characteristic absorbance maximum at approximately 470 nm.
- Quantification: Quantify the canthaxanthin concentration by comparing the peak area of the sample with a standard curve generated from known concentrations of a canthaxanthin standard.

Visualization of Pathways and Workflows Canthaxanthin Biosynthesis Pathway

The following diagram illustrates the central role of β -carotene ketolase in the conversion of β -carotene to **canthaxanthin**.



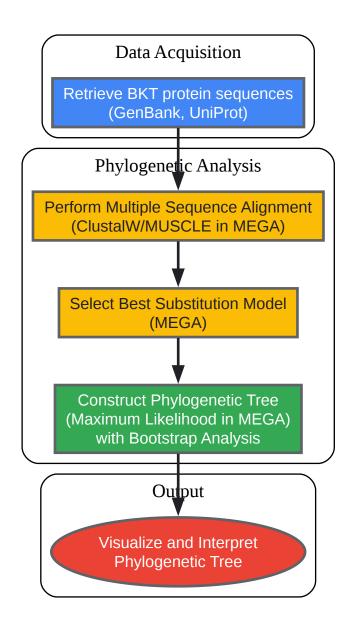
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Caption: The canthaxanthin biosynthesis pathway from IPP/DMAPP.

Experimental Workflow for Phylogenetic Analysis



The following diagram outlines the key steps in the phylogenetic analysis of β -carotene ketolase.



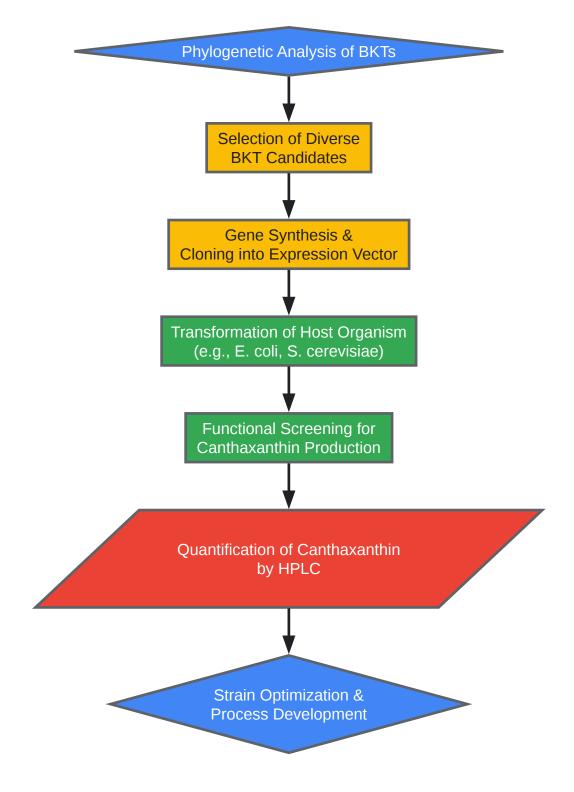
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Caption: Workflow for the phylogenetic analysis of BKT enzymes.

Logical Relationship for BKT Selection and Canthaxanthin Production

This diagram illustrates the logical flow from phylogenetic analysis to the development of a **canthaxanthin**-producing microbial strain.





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- To cite this document: BenchChem. [Phylogenetic Analysis of β-Carotene Ketolase for Enhanced Canthaxanthin Synthesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668269#phylogenetic-analysis-of-carotene-ketolase-for-canthaxanthin-synthesis]



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